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Abstract

UR-2922, the active metabolite of the prodrug UR-3216, is a potent and selective antagonist of
the glycoprotein lIb/llla (GPIlIb/llla) receptor, a key mediator of platelet aggregation. This
document provides a comprehensive overview of the preclinical in vitro and in vivo studies
evaluating the pharmacological properties of UR-2922. The data presented herein demonstrate
that UR-2922 is a high-affinity inhibitor of the human platelet GPIIb/llla receptor with a slow
dissociation rate, leading to potent and sustained antiplatelet activity. The prodrug, UR-3216,
exhibits excellent oral bioavailability and is rapidly converted to UR-2922, resulting in prolonged
in vivo efficacy. Notably, UR-2922 does not induce the prothrombotic conformational changes
in the GPIIb/llla receptor known as ligand-induced binding sites (LIBS), a significant advantage
over some previous GPIIb/llla antagonists.

Introduction

Platelet aggregation is a critical process in the pathophysiology of thrombotic diseases,
including myocardial infarction and stroke. The GPIIb/llla receptor, an integrin found on the
surface of platelets, plays a central role in the final common pathway of platelet aggregation by
binding to fibrinogen and von Willebrand factor, thereby cross-linking platelets. Inhibition of this
receptor is a well-established therapeutic strategy for the prevention and treatment of arterial
thrombosis.
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UR-2922 is a novel, high-affinity, small-molecule antagonist of the GPIIb/llla receptor. It is the
active form of the orally bioavailable prodrug, UR-3216. This whitepaper summarizes the key in
vitro and in vivo pharmacological data for UR-2922 and UR-3216, providing detailed
experimental protocols and data presented in a clear, comparative format.

In Vitro Studies
Quantitative Data Summary

The in vitro activity of UR-2922 was characterized through a series of binding and functional
assays. The key quantitative parameters are summarized in the table below.

Parameter Value Description

High affinity for the human

Binding Affinity (Kd) <1nM
platelet GPIIb/llla receptor.
Slow dissociation from the
Dissociation Rate (koff) 90 min receptor, contributing to
prolonged action.
) Potent inhibition of human
Platelet Aggregation (IC50) <35nM ]
platelet aggregation.
Does not induce prothrombotic
LIBS Induction Not Observed conformational changes in the

GPlIb/llla receptor.

Experimental Protocols

e Objective: To determine the binding affinity (Kd) of UR-2922 for the human GPIIb/llla
receptor.

o Methodology:

o Preparation of Platelet Membranes: Human platelets are isolated from whole blood by
centrifugation and washed. The platelet membranes are then prepared by sonication and
ultracentrifugation.
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o Radioligand: [3H]-Tirofiban or a similar suitable radiolabeled GPIIb/Illa antagonist is used.

o Assay Conditions: Washed platelet membranes are incubated with a fixed concentration of
the radioligand and increasing concentrations of UR-2922 in a suitable buffer (e.g., Tris-
HCI with Ca2+ and Mg2+) at room temperature.

o Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a
glass fiber filter to separate bound from free radioligand. The filters are then washed with
ice-cold buffer.

o Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

o Data Analysis: The concentration of UR-2922 that inhibits 50% of the specific binding of
the radioligand (IC50) is determined. The Kd is then calculated using the Cheng-Prusoff
equation: Kd = I1C50/ (1 + [L])/Kd_radioligand), where [L] is the concentration of the
radioligand and Kd_radioligand is its dissociation constant.

e Objective: To determine the potency (IC50) of UR-2922 in inhibiting platelet aggregation.
o Methodology:

o Preparation of Platelet-Rich Plasma (PRP): Human whole blood is collected in sodium
citrate and centrifuged at a low speed to obtain PRP.

o Agonist: Adenosine diphosphate (ADP) is used to induce platelet aggregation.

o Assay Procedure: PRP is placed in an aggregometer cuvette and pre-incubated with
varying concentrations of UR-2922. After incubation, ADP is added to induce aggregation.

o Measurement: Platelet aggregation is measured as the change in light transmission
through the PRP suspension over time using a light transmission aggregometer.

o Data Analysis: The IC50 value, the concentration of UR-2922 that inhibits 50% of the
maximal aggregation response, is calculated.

In Vivo Studies
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Quantitative Data Summary

The in vivo efficacy of the prodrug UR-3216 was evaluated in a non-human primate model.

Parameter Value/Observation Species

Duration of Efficacy > 24 hours Cynomolgus Monkey

_ o High (specific value not . .
Bioavailability ) ) Preclinical species
publicly available)

Conversion to UR-2922 Rapid Preclinical species

Excretion Primarily Biliary Preclinical species

Experimental Protocol

» Objective: To assess the duration of the antiplatelet effect of orally administered UR-3216.
o Methodology:

o Animal Model: Male or female cynomolgus monkeys are used.

o Dosing: A single oral dose of UR-3216 is administered.

o Blood Sampling: Blood samples are collected at various time points pre- and post-dose
(e.q.,0, 2, 4,8, 12, 24, 48 hours).

o Ex Vivo Platelet Aggregation: Platelet-rich plasma (PRP) is prepared from each blood
sample. Platelet aggregation is induced by adding an agonist (e.g., ADP) and measured
using a light transmission aggregometer.

o Data Analysis: The percentage inhibition of platelet aggregation at each time point is
calculated relative to the pre-dose baseline.

Signaling Pathway and Experimental Workflow

Visualizations
GPIllIb/llla Signaling Pathway and Inhibition by UR-2922
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Caption: GPIIb/llla signaling cascade and UR-2922's mechanism of action.

In Vitro Platelet Aggregation Assay Workflow
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Sample Preparation

Human Whole Blood Workflow for determining the IC50 of UR-2922 in vitro.
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Caption: Workflow for determining the 1C50 of UR-2922 in vitro.

In Vivo Efficacy Study Workflow

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15583485?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Dosing and Sampling

Cynomolgus Monkey Workflow for the in vivo evaluation of UR-3216 in cynomolgus monkeys.
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Caption: Workflow for the in vivo evaluation of UR-3216 in cynomolgus monkeys.

Conclusion
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The preclinical data for UR-2922 and its prodrug UR-3216 are highly promising. UR-2922 is a
potent and high-affinity antagonist of the GPIIb/Illa receptor with a slow dissociation rate, which
translates to a prolonged duration of antiplatelet activity. The oral prodrug, UR-3216, is
efficiently converted to the active compound and demonstrates sustained efficacy in a relevant
non-human primate model. A key differentiating feature of UR-2922 is its inability to induce
LIBS, which may confer a superior safety profile compared to earlier GPIIb/llla inhibitors. These
findings strongly support the continued development of UR-3216 as a novel oral antiplatelet
therapy for the treatment and prevention of thrombotic diseases.

 To cite this document: BenchChem. [In Vitro and In Vivo Efficacy of UR-2922: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583485#in-vitro-and-in-vivo-studies-of-ur-2922]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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